molecular formula C26H40N2O2 B3841837 N,N'-1,4-butanediyldi(1-adamantanecarboxamide) CAS No. 86583-04-2

N,N'-1,4-butanediyldi(1-adamantanecarboxamide)

Katalognummer B3841837
CAS-Nummer: 86583-04-2
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: JCNWBPKQFBLUSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-1,4-butanediyldi(1-adamantanecarboxamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of adamantane, a cycloalkane that has been extensively studied for its unique structural and physicochemical properties. In

Wirkmechanismus

The exact mechanism of action of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) is not well understood, but it is believed to interact with guest molecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The formation of stable complexes between N,N'-1,4-butanediyldi(1-adamantanecarboxamide) and guest molecules could lead to changes in their physicochemical properties, such as solubility and stability, which could be utilized for drug delivery and molecular recognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) have not been extensively studied. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications. The stability of its complexes with guest molecules could also lead to increased bioavailability and efficacy of drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) is its ability to form stable complexes with a variety of guest molecules, which could be utilized for drug delivery and molecular recognition. Additionally, its non-toxic and biocompatible nature makes it a promising candidate for biomedical applications. However, the synthesis of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) is a complex process that requires specialized equipment and expertise, which could limit its use in certain lab settings.

Zukünftige Richtungen

There are several future directions for the study of N,N'-1,4-butanediyldi(1-adamantanecarboxamide). One potential area of research is the development of novel drug delivery systems using N,N'-1,4-butanediyldi(1-adamantanecarboxamide) as a carrier. Additionally, the unique structural properties of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) make it a promising candidate for the development of molecular sensors and catalysts. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) and its complexes with guest molecules.

Wissenschaftliche Forschungsanwendungen

N,N'-1,4-butanediyldi(1-adamantanecarboxamide) has been studied for its potential applications in various fields such as drug delivery, molecular recognition, and supramolecular chemistry. It has been shown to form stable complexes with a variety of guest molecules, including amino acids, nucleotides, and peptides, which could be utilized for drug delivery and targeted therapy. Additionally, the unique structural properties of N,N'-1,4-butanediyldi(1-adamantanecarboxamide) make it a promising candidate for the development of molecular sensors and catalysts.

Eigenschaften

IUPAC Name

N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-3-1-2-4-28-24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNWBPKQFBLUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319531
Record name N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86583-04-2
Record name NSC346557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(adamantane-1-carbonylamino)butyl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-1,4-butanediyldi(1-adamantanecarboxamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-1,4-butanediyldi(1-adamantanecarboxamide)
Reactant of Route 3
Reactant of Route 3
N,N'-1,4-butanediyldi(1-adamantanecarboxamide)
Reactant of Route 4
Reactant of Route 4
N,N'-1,4-butanediyldi(1-adamantanecarboxamide)
Reactant of Route 5
N,N'-1,4-butanediyldi(1-adamantanecarboxamide)
Reactant of Route 6
Reactant of Route 6
N,N'-1,4-butanediyldi(1-adamantanecarboxamide)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.